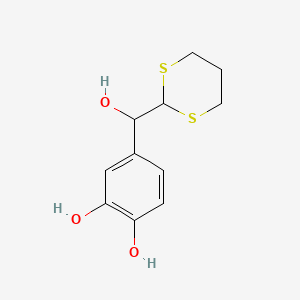
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are employed.
Substitution: Electrophiles such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted benzenediols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and providing antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithian-2-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of the benzenediol moiety.
2-(1,3-Dithian-2-yl)indoles: Contains an indole ring instead of a benzenediol.
Uniqueness
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H14O3S2 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2 |
InChI-Schlüssel |
SOOFGNVAZCJWQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
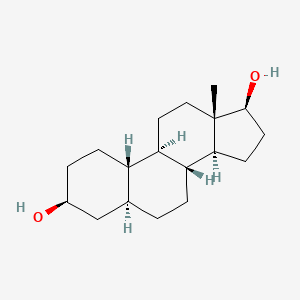
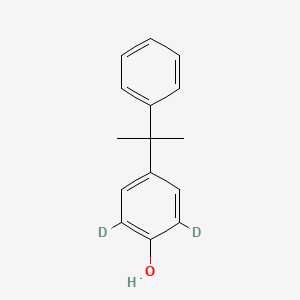

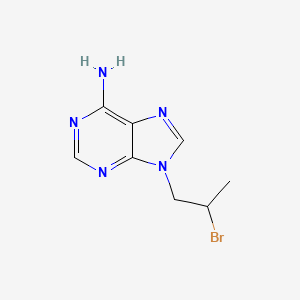
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

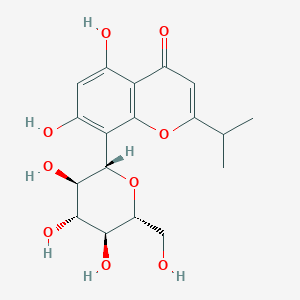

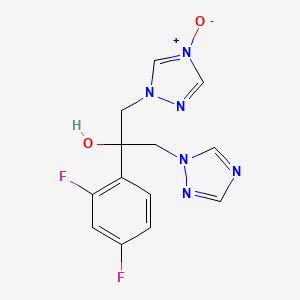
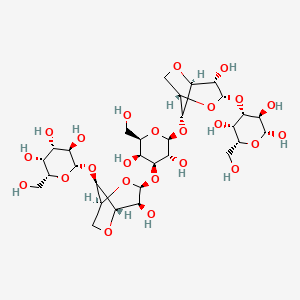
![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)

